1H,1H,2H,2H-Perfluorohexyl bromide can be synthesized through various methods, including the free-radical bromination of 1H,1H,2H,2H-perfluorohexane with elemental bromine or N-bromosuccinimide (NBS). [, ] This reaction typically requires harsh conditions, such as high temperatures and the presence of a radical initiator.
H,1H,2H,2H-Perfluorohexyl bromide finds use in the synthesis of various fluorinated materials, including:
Due to the presence of the four deuterium atoms (²H), 1H,1H,2H,2H-Perfluorohexyl bromide serves as a valuable internal standard for nuclear magnetic resonance (NMR) spectroscopy. The unique chemical environment of the deuterium atoms provides a well-defined and non-overlapping peak in the NMR spectrum, allowing for accurate chemical shift referencing and signal normalization. []
1H,1H,2H,2H-Perfluorohexyl bromide is a fluorinated organic compound with the molecular formula . It features a unique structure characterized by the presence of one bromine atom and nine fluorine atoms attached to a six-carbon chain. This compound is notable for its high stability and reactivity, making it valuable in various industrial and research applications. Its physical properties include a boiling point of approximately 93-94 °C and a molecular weight of 326.99 g/mol .
The biological activity of 1H,1H,2H,2H-Perfluorohexyl bromide has been explored primarily in the context of its interactions with biological systems. The compound's lipophilicity, enhanced by the presence of multiple fluorine atoms, allows it to interact effectively with lipid membranes. This property is particularly relevant in studies involving drug delivery systems and medical imaging applications where fluorinated compounds are utilized for their unique imaging characteristics .
Synthesis methods for 1H,1H,2H,2H-Perfluorohexyl bromide typically involve:
1H,1H,2H,2H-Perfluorohexyl bromide has diverse applications across several fields:
Interaction studies involving 1H,1H,2H,2H-Perfluorohexyl bromide focus on its behavior in biological systems and its reactivity with various nucleophiles. The compound's ability to participate in nucleophilic substitution reactions makes it an interesting subject for research into how fluorinated compounds interact with biological membranes and other cellular components. These studies are crucial for understanding the potential implications of using such compounds in pharmaceuticals and biotechnology .
1H,1H,2H,2H-Perfluorohexyl bromide can be compared with other similar compounds that share structural characteristics but differ in their halogen substituents or carbon chain length:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1H,1H,2H,2H-Perfluorohexyl iodide | Contains iodine instead of bromine | Different reactivity due to iodine's larger size |
| 1H,1H,2H,2H-Perfluorooctyl bromide | Longer carbon chain (eight carbons) | Higher hydrophobicity and different physical properties |
| 1H,1H,2H,2H-Perfluorodecyl bromide | Even longer carbon chain (ten carbons) | Used in applications requiring enhanced chemical resistance |
The uniqueness of 1H,1H,2H,2H-Perfluorohexyl bromide lies in its specific combination of bromine and fluorine atoms along with its relatively short carbon chain. This combination imparts distinct reactivity and stability compared to other perfluorinated compounds .
1H,1H,2H,2H-Perfluorohexyl bromide represents a significant class of perfluorinated organic compounds characterized by exceptional chemical stability, unique surface properties, and diverse industrial applications. This comprehensive analysis examines the synthetic methodologies, industrial production processes, purification techniques, and analytical standards governing the manufacture of this important fluorinated intermediate compound.
The most widely employed laboratory synthesis method involves the radical bromination of 1H,1H,2H,2H-perfluorohexyl iodide with elemental bromine [1] [2]. This process utilizes a free radical mechanism initiated by appropriate radical initiators such as azobisisobutyronitrile (AIBN) or light irradiation [1] [2]. The reaction proceeds according to the following mechanism:
Initiation: The radical initiator generates bromine radicals under thermal or photochemical conditions [1] [3].
Propagation: The perfluoroalkyl iodide undergoes halogen atom abstraction by bromine radicals, forming perfluoroalkyl radicals and iodine radicals [1] [2].
Termination: The perfluoroalkyl radicals react with molecular bromine to yield the desired perfluoroalkyl bromide product [1] [2].
Laboratory conditions typically involve temperatures ranging from 60-80°C with reaction times of several hours [1] [2]. This method achieves excellent yields of 80-99% with high selectivity for the desired bromide product [1] [2]. The use of radical initiators such as AIBN at concentrations of 1-5 mol% relative to the starting iodide ensures efficient initiation while maintaining reaction control [4] [1].
Phase transfer catalysis (PTC) represents an alternative synthetic approach utilizing quaternary ammonium or phosphonium salts as catalysts [1] [5]. This methodology employs a two-phase system where the fluoroalkyl halide precursor is converted to the bromide through nucleophilic displacement mechanisms [1] [5]. Tetrabutylammonium bromide and similar phase transfer catalysts facilitate the transport of bromide ions across phase boundaries [5] [6].
The reaction conditions involve moderate temperatures (40-80°C) with catalyst loadings of 5-15 mol% [5] [6]. Solvent systems typically comprise a polar organic phase and an aqueous phase containing the bromide source [5] [6]. This approach offers environmental advantages through reduced use of hazardous reagents while maintaining good product yields [5] [6].
Photochemical methods utilize ultraviolet light to promote the conversion of perfluoroalkyl iodides to bromides using interhalogen compounds as bromine sources [7]. This approach operates under milder conditions compared to thermal methods, offering advantages for temperature-sensitive substrates [7]. The photochemical process involves direct photolysis of the carbon-iodine bond followed by reaction with bromine-containing species [7].
Reaction conditions typically employ UV irradiation at wavelengths of 254-365 nm with reaction times ranging from 30 minutes to several hours [7]. This method provides good yields while minimizing thermal decomposition pathways [7].
Electrochemical fluorination (ECF), particularly the Simons process, can be adapted for the synthesis of perfluoroalkyl bromides through subsequent halogen exchange reactions [8] [9]. The Simons process involves electrolysis of organic compounds in anhydrous hydrogen fluoride using nickel electrodes at cell potentials of 5-6 volts [8] [9] [10].
The mechanism proceeds through the formation of high-valence nickel fluorides on the electrode surface, which act as fluorinating agents for adsorbed organic molecules [9] [11]. This method produces perfluorinated intermediates that can be subsequently converted to bromides through halogen exchange reactions [8] [9].
Industrial production employs continuous gas-phase bromination processes operating at elevated temperatures between 250-500°C [2] [12]. This method utilizes perfluoroalkyl iodides as starting materials, which are vaporized and mixed with bromine gas in heated tubular reactors [2] [12]. The gas-phase reaction offers several advantages including rapid heat transfer, precise temperature control, and continuous operation [2] [12].
A typical industrial process involves feeding perfluorooctyl iodide and bromine in a molar ratio of 1:1 to 1:1.5 through a tubular reactor maintained at 350°C [2] [12]. The residence time ranges from 5-60 seconds, achieving conversions of 93-99% with selectivities exceeding 98% [2] [12]. The product stream is cooled and condensed for recovery [2] [12].
Modern industrial facilities employ continuous flow reactor technology to enhance process efficiency and safety [2] [13]. These systems utilize specialized reactor designs including tubular reactors, loop reactors, and microreactor systems optimized for fluoroalkyl chemistry [14] [13]. The continuous nature allows for better heat management, reduced inventory of hazardous materials, and improved process control [14] [13].
Flow reactor systems operate under precise temperature and pressure control with automated feed systems ensuring consistent product quality [14] [13]. The technology enables rapid scale-up from laboratory to industrial production while maintaining safety standards [14] [13].
Large-scale electrochemical fluorination facilities utilize the Simons process for producing perfluorinated intermediates that serve as precursors to fluoroalkyl bromides [8] [10] [15]. Industrial ECF units employ multiple electrode systems with careful voltage control and temperature management [8] [10] [15].
The process requires specialized equipment designed to handle anhydrous hydrogen fluoride, including corrosion-resistant materials and sophisticated safety systems [8] [10] [15]. Product streams from ECF processes require subsequent purification and potential halogen exchange to produce the desired bromide products [8] [10] [15].
Distillation represents the primary purification method for 1H,1H,2H,2H-perfluorohexyl bromide, taking advantage of its well-defined boiling point of 93-94°C [16] [17]. The distillation process typically employs fractional distillation columns with efficient packing materials to achieve high separation efficiency [18] [19].
Industrial distillation units utilize multiple-stage columns with precise temperature control and vacuum capability when required [18] [19]. The distillation process effectively removes unreacted starting materials, by-products, and impurities while concentrating the desired product [18] [19]. Typical purity levels achieved through distillation range from 95-99% [16] [17].
Gas chromatography serves both analytical and preparative functions in the purification of perfluoroalkyl bromides [20] [21]. Preparative-scale gas chromatography employs specialized columns with high loading capacity and optimized stationary phases for fluorinated compounds [20] [21].
The chromatographic separation utilizes the unique retention behavior of perfluorinated compounds on appropriate stationary phases [20] [21]. Column selection includes CP-select 624 CB capillary columns or similar phases designed for halogenated compounds [20] [21]. Injection techniques employ split or splitless modes depending on sample concentration and purity requirements [20] [21].
Liquid-liquid extraction employs fluorinated solvents such as 1,1,2-trichlorotrifluoroethane for selective extraction of perfluoroalkyl bromides from reaction mixtures [22] [18]. The extraction process takes advantage of the unique solubility properties of perfluorinated compounds in fluorinated solvents [22] [18].
The extraction procedure typically involves multiple stages with careful control of phase ratios and extraction time [22] [18]. Extraction efficiencies of 50-95% are commonly achieved depending on the specific solvent system and operating conditions [22] [18].
Solid-phase extraction (SPE) utilizes specialized adsorbents designed for perfluorinated compounds [23] [24]. Weak anion exchange cartridges and graphitized carbon cartridges demonstrate effective retention and selective elution of perfluoroalkyl bromides [23] [24].
The SPE process involves sample loading, washing steps to remove impurities, and selective elution using appropriate solvents [23] [24]. This technique proves particularly valuable for sample cleanup and concentration prior to analytical determination [23] [24].
Fluorous reverse-phase silica columns offer specialized separation capabilities for perfluorinated compounds [25]. These stationary phases contain perfluoroalkyl chains that provide selective retention based on fluorine content [25]. The technology enables efficient separation of fluorinated products from non-fluorinated impurities [25].
Supercritical fluid extraction represents an emerging technology for perfluorinated compound purification, offering environmental advantages through reduced solvent consumption [26]. The technique utilizes supercritical carbon dioxide with appropriate modifiers to achieve selective extraction [26].
Liquid Chromatography Methods
LC-MS/MS methods utilize specialized columns and mobile phases optimized for perfluorinated compounds [39] [40]. The analysis typically employs negative electrospray ionization for enhanced sensitivity [39] [40].
Method validation includes determination of linearity, precision, accuracy, limit of detection, and limit of quantification according to established guidelines [39] [40]. Quality control samples at multiple concentration levels ensure method performance throughout the analytical run [39] [40].
Flammable;Irritant